molecular formula C9H7BrS B096960 7-Bromo-3-methyl-1-benzothiophene CAS No. 17514-70-4

7-Bromo-3-methyl-1-benzothiophene

Cat. No.: B096960
CAS No.: 17514-70-4
M. Wt: 227.12 g/mol
InChI Key: ZECXKOZLYDEAIE-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1-benzothiophene is a useful research compound. Its molecular formula is C9H7BrS and its molecular weight is 227.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

7-Bromo-3-methyl-1-benzothiophene and related compounds are used as core structures in the synthesis of various chemically modified derivatives. For instance, Zhao, Alami, and Provot (2017) demonstrated the synthesis of polyhalogenated platforms using a bromocyclization process of ortho-substituted arylmethyl sulfide, which facilitated efficient access to a library of stereo-defined 2,3-disubstituted benzothiophenes (Zhao, Alami, & Provot, 2017).

Electromechanical Properties

The electromechanical properties of these compounds are of significant interest. Kadoya et al. (2020) examined the crystal structure and transistor characteristics of an unsymmetrical organic semiconductor based on a brominated benzothiophene derivative, highlighting its potential for carrier transport in organic electronics (Kadoya et al., 2020).

Organic Semiconductors

Several studies have explored the use of benzothiophene derivatives in organic semiconductors. For example, Ebata et al. (2007) investigated the properties of thin films of organic semiconductors based on dialkyl benzothiophene derivatives, demonstrating their high field-effect mobility and potential in organic field-effect transistors (Ebata et al., 2007).

Medicinal Chemistry

In the field of medicinal chemistry, benzothiophene derivatives have been studied for their pharmacological properties. Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl‐ACP reductase, showing promise for antimalarial drug development (Banerjee et al., 2011).

Organic Chemistry and Catalysis

In organic chemistry, these compounds are used in various synthetic pathways. Petrov, Popova, and Androsov (2015) explored the synthesis of 1-benzothiophen-2-amines, demonstrating the versatility of these compounds in chemical synthesis (Petrov, Popova, & Androsov, 2015).

Safety and Hazards

The safety information for 7-Bromo-3-methyl-1-benzothiophene includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiophene-based analogs, such as 7-Bromo-3-methyl-1-benzothiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives has attracted intensive research due to their wide range of applicability .

Properties

IUPAC Name

7-bromo-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECXKOZLYDEAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590188
Record name 7-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17514-70-4
Record name 7-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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